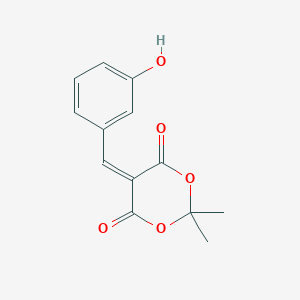

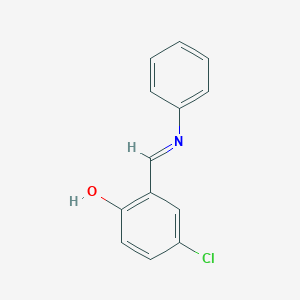

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

描述

The compound 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and is part of a family of axially chiral alkenes known for their interesting chemical and physical properties. These compounds have been synthesized and characterized using various techniques, including single crystal X-ray diffraction and DFT studies .

Synthesis Analysis

The synthesis of 5-alkylidene-1,3-dioxane-4,6-diones, including the 5-(3-Hydroxybenzylidene) derivative, typically involves the Knoevenagel condensation reaction. This reaction can be self-catalyzed and performed in water, using Meldrum’s acid and formylphenoxyaliphatic acids, leading to the formation of novel compounds arranged in dimer form through intermolecular hydrogen bonding . The general synthetic route to these compounds has been explored, and their conformational issues and binding properties, such as with platinum, have been discussed .

Molecular Structure Analysis

The molecular structure of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been determined using single crystal X-ray diffraction. The crystal packing exhibits intermolecular interactions such as O-H...O, C-H...O, and π-π interactions, which assemble the molecules into a three-dimensional architecture . The 1,3-dioxane ring in these compounds can adopt different conformations, contributing to the stability and reactivity of the molecules .

Chemical Reactions Analysis

These compounds are reactive and can participate in various chemical reactions. For example, they can undergo partial kinetic resolution upon reaction with cysteine, indicating that they exist as stable enantiomers . Additionally, they can be trapped as dimers or react through Diels-Alder reactions to give polycyclic 1,4-benzoquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones have been extensively studied. These compounds have shown DPPH radical scavenging activity and cytotoxicity against certain cancer cell lines, indicating potential medicinal applications . The optimized molecular structure, natural bond orbital analysis, electrostatic potential map, HOMO-LUMO energies, and other molecular properties have been studied using DFT techniques, providing insights into their electronic properties .

属性

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLVJNFWTMYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345541 | |

| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

15795-58-1 | |

| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)

![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)

![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)